2,5-Diethylpyrazine

Flavor Chemistry Sensory Science Food Authenticity

2,5-Diethylpyrazine (CAS 13238-84-1) is a symmetrically substituted dialkylpyrazine belonging to the class of nitrogen-containing heterocyclic volatile aroma compounds. It is characterized by a six-membered aromatic pyrazine ring with ethyl substituents at the 2- and 5-positions, imparting a characteristic nutty, hazelnut-like odor profile distinct from other alkylpyrazine isomers.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 13238-84-1
Cat. No. B083868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethylpyrazine
CAS13238-84-1
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=N1)CC
InChIInChI=1S/C8H12N2/c1-3-7-5-10-8(4-2)6-9-7/h5-6H,3-4H2,1-2H3
InChIKeyWAVOLMBVDCRBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethylpyrazine (CAS 13238-84-1): A Distinctive Nutty-Hazelnut Aroma Compound for Flavor Formulation and Analytical Research


2,5-Diethylpyrazine (CAS 13238-84-1) is a symmetrically substituted dialkylpyrazine belonging to the class of nitrogen-containing heterocyclic volatile aroma compounds [1]. It is characterized by a six-membered aromatic pyrazine ring with ethyl substituents at the 2- and 5-positions, imparting a characteristic nutty, hazelnut-like odor profile distinct from other alkylpyrazine isomers [2]. Naturally occurring in roasted coffee beans (up to 0.1 mg/kg), peanuts (~0.02 mg/kg), and roasted sesame seeds, this compound is authorized as a flavoring substance in the EU (FL No. 14.097) and is used extensively in food, beverage, and fragrance applications to deliver warm, roasted sensory notes [3]. Its physicochemical profile—boiling point 187–189 °C, density 0.962 g/cm³, logP ~1.7, and estimated water solubility of ~1645 mg/L—defines its handling and formulation behavior .

Why Generic Substitution of 2,5-Diethylpyrazine with Other Alkylpyrazines Compromises Flavor Authenticity and Analytical Accuracy


Alkylpyrazines are not interchangeable commodities. The position and nature of ring substituents critically govern both sensory character and chromatographic behavior, meaning even structurally close isomers diverge significantly in application performance [1]. 2,5-Diethylpyrazine delivers a clean nutty-hazelnut profile, whereas its positional isomer 2,3-diethylpyrazine carries raw nutty, green pepper, and musty notes that alter flavor fidelity in roasted-food reconstitutions . Regulatory clearance is also isomer-specific: 2,5-diethylpyrazine holds an explicit EU authorization (FL 14.097), while other diethylpyrazine isomers may fall under different or no authorizations, creating a compliance risk for unverified substitutions . Furthermore, the near-identical mass spectra of positional isomers make GC-MS identification alone unreliable; unambiguous confirmation demands retention index (RI) matching on polar and non-polar columns, with 2,5-diethylpyrazine showing distinct RI values that prevent misidentification with 2,6- or 2,3-diethylpyrazine [2]. These factors collectively make casual substitution a risk to both product quality and analytical validity.

Quantitative Differentiation Evidence for 2,5-Diethylpyrazine Against Closest Alkylpyrazine Analogs


Odor Quality Divergence: 2,5-Diethylpyrazine vs. 2,3-Diethylpyrazine in Sensory Profiling

2,5-Diethylpyrazine is consistently characterized by a clean nutty, hazelnut aroma, whereas its positional isomer 2,3-diethylpyrazine is described as raw nutty, green pepper, and musty [1]. This difference stems from the substitution pattern: 2,5-disubstitution yields a symmetric molecule associated with roasted nut notes, while 2,3-disubstitution introduces green-earthy off-notes unsuitable for applications requiring pure roasted profiles [2]. In flavor reconstitution studies for roasted foods such as coffee and peanuts, 2,5-diethylpyrazine is the preferred isomer for authentic nutty character [3].

Flavor Chemistry Sensory Science Food Authenticity

Regulatory Authorization Status: 2,5-Diethylpyrazine Possesses Explicit EU Flavoring Approval Lacking for Some Isomers

2,5-Diethylpyrazine is explicitly authorized as a flavoring substance in the European Union under FL No. 14.097, with a specified purity requirement of at least 95% and no restrictions of use . The EFSA Flavouring Group Evaluation 50 (FGE.50Rev1) evaluated 41 JECFA-assessed pyrazine derivatives, and the Panel concluded no safety concern at estimated dietary intakes for the substances listed, including 2,5-diethylpyrazine [1]. In contrast, closely related compounds such as 2,3-diethylpyrazine (FL 14.005) and 2,5-dimethylpyrazine (FL 14.020) are evaluated under different entries with distinct purity criteria and intake assessments, making them non-substitutable from a regulatory standpoint [2]. Procurement of an unlisted or differently listed isomer for a formulation requiring FL 14.097 compliance would constitute a regulatory violation.

Food Regulatory Compliance Flavor Ingredient Procurement EU Food Law

Occurrence-Based Authenticity: 2,5-Diethylpyrazine as a Verified Natural Constituent of Key Roasted Foods

2,5-Diethylpyrazine has been quantified in roasted coffee at levels up to 0.1 mg/kg and in peanuts at approximately 0.02 mg/kg, and detected in roasted sesame seeds [1]. This natural occurrence profile supports its use in 'natural flavor' reconstitutions for these food matrices. While many alkylpyrazines are formed via Maillard reactions during roasting, the specific occurrence pattern of 2,5-diethylpyrazine across coffee, peanut, and sesame matrices is a documented signature that 2,6-diethylpyrazine and 2,3-diethylpyrazine do not share to the same extent, as evidenced by distinct formation pathways from amino acid precursors [2]. Specifically, serine pyrolysis generates 2,6-diethylpyrazine, whereas threonine pathways produce 2,5-dimethylpyrazine and trimethylpyrazine but not 2,5-diethylpyrazine, underscoring that the 2,5-diethyl pattern arises from distinct precursor chemistry [3].

Natural Flavor Labeling Food Authenticity Flavor Reconstitution

Chromatographic Resolvability: Retention Index Differentiation of 2,5-Diethylpyrazine from Co-Eluting Isomers

Unambiguous identification of 2,5-diethylpyrazine by GC-MS requires retention index (RI) confirmation because the electron ionization mass spectra of diethylpyrazine positional isomers are nearly identical [1]. On a DB-Wax polar column, 2,5-diethylpyrazine exhibits an RI of approximately 1449–1461, whereas 2,6-diethylpyrazine elutes slightly earlier at ~1432 under comparable conditions [2][3]. The NIST Webbook reports additional RI values: on non-polar BPX-5, RI = 1089–1091; on DB-1, RI = 1074 [4]. This RI fingerprint enables reliable differentiation when mass spectral library matching alone produces ambiguous or false-positive identifications—a documented problem in pyrazine analysis [1]. The RI gap of ~15–30 units on polar phases between 2,5- and 2,6-isomers is sufficient for baseline or near-baseline resolution in modern capillary GC systems.

Analytical Chemistry GC-MS Method Development Isomer Identification

Physicochemical Property Differentiation: Boiling Point and LogP Distinguish 2,5-Diethylpyrazine from Methyl-Substituted Analogs

2,5-Diethylpyrazine exhibits a boiling point of 187–189 °C (760 mmHg), which is approximately 30 °C higher than 2,5-dimethylpyrazine (bp ~155 °C) and 7–9 °C higher than 2,3-diethylpyrazine (bp 180–182 °C) . Its estimated logP of 1.7–2.02 indicates greater lipophilicity than 2,5-dimethylpyrazine (logP ~0.6) and is comparable to but distinguishable from 2,3-diethylpyrazine (logP ~1.70) [1]. The higher boiling point of 2,5-diethylpyrazine relative to 2,5-dimethylpyrazine translates to lower volatility at a given temperature, affecting aroma release kinetics in food matrices and headspace concentration in analytical sampling . This difference is formulation-relevant: in products requiring prolonged roasted-nut aroma persistence during shelf life, the lower volatility of 2,5-diethylpyrazine may provide superior longevity compared to the more volatile dimethyl analog.

Formulation Science Volatility Control Physicochemical Profiling

Optimal Application Scenarios for 2,5-Diethylpyrazine Based on Verified Differentiation Evidence


Authentic Roasted Coffee and Nut Flavor Reconstitution Requiring Clean Hazelnut Character

When formulating roasted coffee, hazelnut, or peanut flavor systems, 2,5-diethylpyrazine is the preferred diethylpyrazine isomer because its odor profile is clean nutty-hazelnut without the green-pepper or musty off-notes of 2,3-diethylpyrazine [1]. Verified natural occurrence in coffee (≤0.1 mg/kg) and peanuts (~0.02 mg/kg) supports 'natural flavor' labeling claims under both EU and US regulatory frameworks [2]. Use levels should be benchmarked against these natural occurrence concentrations to maintain flavor authenticity while avoiding overdosing that produces synthetic character.

GC-MS Analytical Method Development and Isomer-Specific Pyrazine Profiling

For food analysis laboratories conducting pyrazine profiling in roasted products, 2,5-diethylpyrazine serves as a critical reference standard because its distinct retention indices on both polar (DB-Wax RI ~1449–1461) and non-polar (DB-1 RI ~1074; BPX-5 RI ~1089–1091) columns enable unambiguous differentiation from 2,6-diethylpyrazine (DB-Wax RI ~1432) and 2,3-diethylpyrazine [3]. This resolves the well-documented problem of misidentification when relying solely on mass spectral library matching, where near-identical EI spectra of positional isomers produce false positives [4]. Method developers should incorporate RI confirmation on at least one polar stationary phase as part of their identification criteria.

EU-Compliant Flavor Formulation Requiring Explicit Regulatory Authorization

For flavor houses and food manufacturers selling into the EU market, 2,5-diethylpyrazine's explicit authorization under FL No. 14.097 with a minimum purity specification of 95% provides a clear regulatory pathway . Products formulated with 2,3-diethylpyrazine (FL 14.005) or 2,5-dimethylpyrazine (FL 14.020) fall under separate authorizations with distinct evaluation histories, meaning isomer substitution without reformulation and re-authorization would breach EU flavoring regulations [5]. Procurement specifications should therefore require Certificate of Analysis documentation referencing FL 14.097 and CAS 13238-84-1.

Controlled Aroma Release Formulations in Lipid-Based Food Matrices

2,5-Diethylpyrazine's higher boiling point (187–189 °C) and greater lipophilicity (logP ~1.7–2.0) compared to 2,5-dimethylpyrazine (bp ~155 °C, logP ~0.6) make it particularly suitable for lipid-based flavor delivery systems such as chocolate, nut pastes, and oil-based seasonings, where slower aroma release and better fat-phase partitioning are desired for prolonged sensory impact [6]. Formulators selecting between methyl- and ethyl-substituted pyrazines for shelf-stable products should consider accelerated aging studies comparing headspace concentration decay rates to optimize the choice for target shelf-life requirements.

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